Dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, chlorine, ethoxy, and hydroxyl groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of ethyl 4-bromo-3-(ethoxymethyl)benzoate with sodium ethoxide in ethanol and N,N-dimethylformamide (DMF) at low temperatures, followed by further reactions to introduce the other functional groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form simpler hydrocarbons.
Substitution: The ethoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of functional groups and structural features. Similar compounds include other dihydropyridine derivatives and phenyl-substituted compounds, which may have different properties and applications.
Properties
Molecular Formula |
C24H23BrClNO6 |
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Molecular Weight |
536.8 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H23BrClNO6/c1-4-33-20-10-15(9-19(25)22(20)28)21-17(23(29)31-2)12-27(13-18(21)24(30)32-3)11-14-5-7-16(26)8-6-14/h5-10,12-13,21,28H,4,11H2,1-3H3 |
InChI Key |
BDCODUGZZABOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br)O |
Origin of Product |
United States |
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